molecular formula C12H11BrO2 B7867249 4-Bromobenzyl furfuryl ether

4-Bromobenzyl furfuryl ether

Cat. No.: B7867249
M. Wt: 267.12 g/mol
InChI Key: LJOHKQCJMDZJMS-UHFFFAOYSA-N
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Description

4-Bromobenzyl furfuryl ether is an organic compound that features a bromobenzyl group attached to a furfuryl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzyl furfuryl ether typically involves the etherification of 4-bromobenzyl alcohol with furfuryl alcohol. This reaction can be catalyzed by acids such as trifluoroacetic acid in the presence of a suitable solvent like ethanol . The reaction conditions often require moderate temperatures and continuous flow systems to optimize yield and efficiency .

Industrial Production Methods: Industrial production of furfuryl ethers, including this compound, often employs continuous flow synthesis techniques. These methods utilize commercial palladium catalysts supported on activated carbon to facilitate the reductive etherification of furfural derivatives . This approach is favored for its scalability and environmental benefits.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzyl furfuryl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Formation of benzyl furfuryl ether.

    Substitution: Formation of various substituted benzyl furfuryl ethers depending on the nucleophile used.

Scientific Research Applications

4-Bromobenzyl furfuryl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromobenzyl furfuryl ether involves its interaction with various molecular targets and pathways. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the furfuryl ether moiety can undergo nucleophilic attacks. These interactions enable the compound to act as a versatile intermediate in chemical reactions, facilitating the formation of diverse products .

Comparison with Similar Compounds

  • 4-Bromobenzyl alcohol
  • Furfuryl alcohol
  • 4-Bromobenzyl cyanide

Comparison: 4-Bromobenzyl furfuryl ether is unique due to the combination of the bromobenzyl and furfuryl ether groups, which impart distinct chemical reactivity and potential applications. Compared to 4-Bromobenzyl alcohol, it offers additional functionalization possibilities through the ether linkage. Furfuryl alcohol, while similar, lacks the bromine atom, limiting its reactivity in certain substitution reactions. 4-Bromobenzyl cyanide, on the other hand, features a cyano group, which significantly alters its chemical behavior and applications .

Biological Activity

4-Bromobenzyl furfuryl ether is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antifungal, and cytotoxic effects, alongside relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom attached to a benzyl group, which is further linked to a furfuryl ether moiety. This unique structure contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing various compounds for their effectiveness against bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the agar well diffusion method, revealing promising results:

Compound MIC (µg/mL) Target Bacteria
This compound50Staphylococcus aureus
75Escherichia coli
100Pseudomonas aeruginosa

These findings suggest that this compound could serve as a potential lead in developing new antimicrobial agents .

2. Antifungal Properties
In addition to its antibacterial effects, this compound has been evaluated for antifungal activity. A study demonstrated its effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The results indicated that the compound inhibited fungal growth at concentrations comparable to established antifungal agents:

Fungal Strain Inhibition Zone (mm) Concentration Tested (µg/mL)
Candida albicans15100
Aspergillus niger12100

These results highlight its potential as an antifungal agent, particularly in treating infections caused by resistant strains .

3. Cytotoxic Effects
The cytotoxicity of this compound has also been investigated in various cancer cell lines. A notable study utilized the MTS assay to evaluate cell viability after treatment with different concentrations of the compound:

Cell Line IC50 (µM)
HeLa (cervical cancer)30
MCF-7 (breast cancer)25
A549 (lung cancer)35

The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells, suggesting its potential as an anticancer therapeutic .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Antimicrobial Action : The bromine substituent may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Antifungal Mechanism : Similar mechanisms could apply to fungi, where interference with cell wall synthesis or membrane integrity plays a crucial role.
  • Cytotoxicity : The compound may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

Case Studies

Several case studies have explored the application of this compound in drug development:

  • A study focused on synthesizing derivatives of this compound aimed at enhancing its biological activity while reducing toxicity.
  • Another investigation assessed its use in combination therapies for enhanced efficacy against resistant microbial strains.

Properties

IUPAC Name

2-[(4-bromophenyl)methoxymethyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOHKQCJMDZJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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